Cas no 85059-06-9 (4-Fluoro-N-(4-hydroxyphenyl)benzamide)

4-Fluoro-N-(4-hydroxyphenyl)benzamide is a fluorinated aromatic amide compound with a hydroxyl-substituted phenyl group. Its molecular structure combines a benzamide core with a fluorine substituent, enhancing its electronic and steric properties. This compound is of interest in pharmaceutical and materials research due to its potential as a building block for bioactive molecules or advanced polymers. The presence of both fluorine and hydroxyl groups allows for selective reactivity, facilitating further functionalization. Its well-defined structure and purity make it suitable for applications in medicinal chemistry, such as enzyme inhibition studies or drug intermediate synthesis. The compound's stability and solubility profile further support its utility in experimental and industrial settings.
4-Fluoro-N-(4-hydroxyphenyl)benzamide structure
85059-06-9 structure
Product name:4-Fluoro-N-(4-hydroxyphenyl)benzamide
CAS No:85059-06-9
MF:C13H10FNO2
MW:231.222406864166
CID:1832297
PubChem ID:4516492

4-Fluoro-N-(4-hydroxyphenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-fluoro-N-(4-hydroxyphenyl)-
    • SCHEMBL2415708
    • 85059-06-9
    • Oprea1_437348
    • Z69118309
    • 4-Fluoro-N-(4-hydroxy-phenyl)-benzamide
    • 4-fluoro-N-(4-hydroxyphenyl)benzamide
    • EN300-68651
    • G36452
    • AKOS002984100
    • BIEXWTLSOKJVPK-UHFFFAOYSA-N
    • 4-Fluoro-N-(4-hydroxyphenyl)benzamide
    • Inchi: InChI=1S/C13H10FNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17)
    • InChI Key: BIEXWTLSOKJVPK-UHFFFAOYSA-N
    • SMILES: c1cc(ccc1C(=O)Nc2ccc(cc2)O)F

Computed Properties

  • Exact Mass: 231.06955672g/mol
  • Monoisotopic Mass: 231.06955672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 312.8±27.0 °C at 760 mmHg
  • Flash Point: 143.0±23.7 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

4-Fluoro-N-(4-hydroxyphenyl)benzamide Security Information

4-Fluoro-N-(4-hydroxyphenyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F600968-50mg
4-Fluoro-N-(4-hydroxyphenyl)benzamide
85059-06-9
50mg
$ 70.00 2022-06-04
TRC
F600968-25mg
4-Fluoro-N-(4-hydroxyphenyl)benzamide
85059-06-9
25mg
$ 50.00 2022-06-04
Enamine
EN300-68651-0.1g
4-fluoro-N-(4-hydroxyphenyl)benzamide
85059-06-9 95.0%
0.1g
$66.0 2025-03-21
1PlusChem
1P01AAYF-1g
4-fluoro-N-(4-hydroxyphenyl)benzamide
85059-06-9 95%
1g
$368.00 2024-04-21
Aaron
AR01AB6R-5g
4-fluoro-N-(4-hydroxyphenyl)benzamide
85059-06-9 95%
5g
$1047.00 2023-12-14
Aaron
AR01AB6R-250mg
4-fluoro-N-(4-hydroxyphenyl)benzamide
85059-06-9 95%
250mg
$152.00 2025-02-10
Aaron
AR01AB6R-10g
4-fluoro-N-(4-hydroxyphenyl)benzamide
85059-06-9 95%
10g
$1539.00 2023-12-14
A2B Chem LLC
AV59575-2.5g
4-Fluoro-n-(4-hydroxyphenyl)benzamide
85059-06-9 95%
2.5g
$565.00 2024-04-19
A2B Chem LLC
AV59575-5g
4-Fluoro-n-(4-hydroxyphenyl)benzamide
85059-06-9 95%
5g
$818.00 2024-04-19
A2B Chem LLC
AV59575-500mg
4-Fluoro-n-(4-hydroxyphenyl)benzamide
85059-06-9 95%
500mg
$220.00 2024-04-19

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